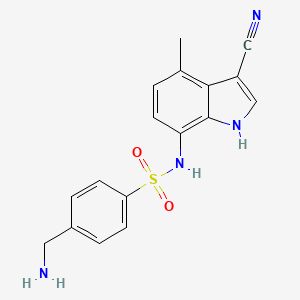
2-phenoxycyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, InChI, and SMILES string .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This could involve various organic chemistry reactions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It’s important to understand the reactivity of the compound, which can be influenced by factors like its functional groups .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted from the compound’s structure .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-phenoxycyclopentan-1-one can be achieved through a multi-step process involving the reaction of a phenol with a cyclopentanone derivative.", "Starting Materials": [ "Phenol", "Cyclopentanone", "Sodium hydroxide", "Bromine", "Acetic acid", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Step 1: Bromination of Phenol - Phenol is reacted with bromine in the presence of sodium hydroxide to form 2-bromophenol.", "Step 2: Friedel-Crafts Acylation - 2-bromophenol is reacted with cyclopentanone in the presence of acetic acid and sodium acetate to form 2-(2-bromophenoxy)cyclopentanone.", "Step 3: Reduction - 2-(2-bromophenoxy)cyclopentanone is reduced with sodium borohydride in methanol to form 2-(2-hydroxyphenoxy)cyclopentanone.", "Step 4: Oxidation - 2-(2-hydroxyphenoxy)cyclopentanone is oxidized with chromic acid in acetic acid to form 2-phenoxycyclopentan-1-one.", "Step 5: Purification - The crude product is purified by washing with hydrochloric acid, sodium bicarbonate, and magnesium sulfate, followed by extraction with ethyl acetate." ] } | |
CAS-Nummer |
78726-16-6 |
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate](/img/structure/B6153336.png)